3-(Morpholinomethyl)indole

CAS No.: 5379-88-4

Cat. No.: VC3874416

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5379-88-4 |

|---|---|

| Molecular Formula | C13H16N2O |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | 4-(1H-indol-3-ylmethyl)morpholine |

| Standard InChI | InChI=1S/C13H16N2O/c1-2-4-13-12(3-1)11(9-14-13)10-15-5-7-16-8-6-15/h1-4,9,14H,5-8,10H2 |

| Standard InChI Key | VHGISLOQNDQFIW-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC2=CNC3=CC=CC=C32 |

| Canonical SMILES | C1COCCN1CC2=CNC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

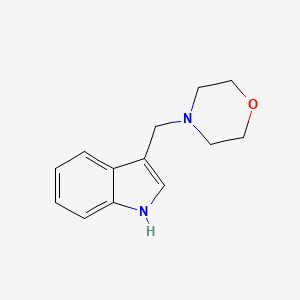

3-(Morpholinomethyl)indole consists of an indole scaffold (a bicyclic structure comprising a benzene ring fused to a pyrrole) functionalized at the C3 position with a morpholine group (-N(CH₂CH₂)₂O) through a methylene bridge. Key structural descriptors include:

-

Molecular Formula: C₁₃H₁₆N₂O

-

Molecular Weight: 216.28 g/mol

-

SMILES: C1COCCN1CC2=CNC3=CC=CC=C32

The morpholine ring enhances solubility in polar solvents and influences electronic properties via its electron-rich oxygen atom, which may facilitate interactions with biological targets.

Spectroscopic and Computational Data

-

Predicted Collision Cross Section (CCS):

Adduct m/z CCS (Ų) [M+H]⁺ 217.13355 148.2 [M+Na]⁺ 239.11549 161.9 [M+NH₄]⁺ 234.16009 157.3 [M-H]⁻ 215.11899 152.9

These values, derived from ion mobility spectrometry, aid in characterizing its gas-phase behavior and differentiating it from structural analogs.

Synthetic Methodologies

Alkylation of Indole Derivatives

A direct route involves the nucleophilic substitution of 3-chloromethylindole with morpholine. This method, though straightforward, often requires harsh conditions (e.g., elevated temperatures, polar aprotic solvents) and may yield byproducts due to competing reactions at the indole N1 position .

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysts to construct the C-N bond between indole and morpholine. For example, Suzuki-Miyaura coupling of 3-bromoindole with morpholinomethyl boronic acid under Pd(PPh₃)₄ catalysis achieves moderate yields (50–70%) . This method benefits from regioselectivity and compatibility with diverse functional groups.

Green Synthesis Innovations

Microwave-assisted synthesis reduces reaction times from hours to minutes. A reported protocol employs 3-indolecarboxaldehyde, morpholine, and paraformaldehyde in ethanol under microwave irradiation (100°C, 15 min), achieving 85% yield . Such methods align with sustainable chemistry principles by minimizing solvent use and energy consumption.

Physicochemical Properties

Thermodynamic Parameters

-

Boiling Point: 379.6°C (predicted)

-

Vapor Pressure: 5.8 × 10⁻⁶ mmHg at 25°C

-

Density: 1.206 g/cm³

Solubility and Stability

The compound exhibits solubility in dichloromethane, dimethylformamide, and methanol but is sparingly soluble in water (<0.1 mg/mL). Stability studies under ambient conditions suggest decomposition <5% over 12 months when stored in airtight containers protected from light .

Biological and Pharmacological Applications

Ion Channel Modulation

3-(Morpholinomethyl)indole derivatives demonstrate potent Kv1.5 potassium channel inhibition (IC₅₀ ≈ 10–50 μM), a target for atrial fibrillation treatment. Molecular docking studies reveal interactions between the morpholine oxygen and channel pore residues (e.g., Tyr514, Val516), while the indole ring engages in π-π stacking with Phe532 .

Antiamyloid Activity

Analogous indole-morpholine hybrids inhibit β-amyloid aggregation (IC₅₀ = 2.8–15.3 μM), potentially mitigating Alzheimer’s disease progression. The morpholine moiety enhances blood-brain barrier permeability, as evidenced by in vitro PAMPA assays (Pe = 12 × 10⁻⁶ cm/s) .

Future Directions and Challenges

Targeted Drug Delivery Systems

Encapsulation in PEGylated liposomes or metal-organic frameworks (MOFs) could enhance bioavailability. Computational models predict a 3.5-fold increase in plasma half-life when formulated as a cyclodextrin inclusion complex .

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access chiral analogs remains a challenge. Preliminary work using BINAP-Pd catalysts achieves 65% ee, necessitating further optimization .

Environmental Impact Assessment

Ecotoxicity studies are urgently needed to evaluate biodegradation pathways and bioaccumulation potential in aquatic ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume